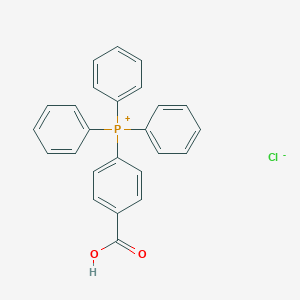
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is a complex organic compound used primarily in scientific research. It is a derivative of Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is often utilized as an intermediate in the synthesis of various chemical substances and has applications in multiple fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester typically involves multiple stepsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to remove protective groups or reduce functional groups.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antifibrinolytic therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by blocking the lysine binding sites of plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This action helps in reducing fibrinolysis and stabilizing blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- N-(1,1-Dimethylethoxy)carbonyl N-(4-Hydroxymethylcyclohexyl)methyl-tranexamic Acid Methyl Ester
Uniqueness
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C28H53NO5Si |
|---|---|
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
methyl 4-[[[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H53NO5Si/c1-27(2,3)34-26(31)29(19-22-14-16-24(17-15-22)25(30)32-7)18-21-10-12-23(13-11-21)20-33-35(8,9)28(4,5)6/h21-24H,10-20H2,1-9H3 |
Clé InChI |
SUZGDZDOCHLGJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1CCC(CC1)CO[Si](C)(C)C(C)(C)C)CC2CCC(CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)





![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
